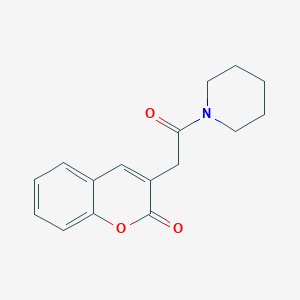
3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their pharmacological properties. The addition of a piperidinocarbonyl group to the coumarin structure enhances its chemical and biological properties, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one typically involves the reaction of coumarin with piperidine and a suitable carbonyl source. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid or trifluoroacetic acid . Another method involves the Knoevenagel condensation, where coumarin is reacted with an aldehyde in the presence of a base such as piperidine .
Industrial Production Methods
Industrial production of this compound often utilizes continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts, such as metal oxides or zeolites, can enhance the efficiency of the reaction and reduce the need for harsh reaction conditions .
化学反応の分析
Types of Reactions
3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form coumarin-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The piperidinocarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Coumarin-3-carboxylic acid derivatives.
Reduction: Coumarin-3-alcohol derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of fluorescent dyes and sensors due to its photophysical properties.
作用機序
The mechanism of action of 3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . These interactions can lead to various biological effects, such as apoptosis in cancer cells or inhibition of microbial growth .
類似化合物との比較
Similar Compounds
Coumarin: The parent compound, known for its anticoagulant and antimicrobial properties.
Coumarin-3-carboxylic acid: A derivative with enhanced water solubility and potential as a drug candidate.
Coumarin-3-alcohol: A reduced form with different pharmacological properties.
Uniqueness
3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one is unique due to the presence of the piperidinocarbonyl group, which enhances its chemical stability and biological activity. This modification allows for more diverse applications in scientific research and potential therapeutic uses compared to its parent compound and other derivatives .
特性
CAS番号 |
18144-53-1 |
|---|---|
分子式 |
C16H17NO3 |
分子量 |
271.31 g/mol |
IUPAC名 |
3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one |
InChI |
InChI=1S/C16H17NO3/c18-15(17-8-4-1-5-9-17)11-13-10-12-6-2-3-7-14(12)20-16(13)19/h2-3,6-7,10H,1,4-5,8-9,11H2 |
InChIキー |
CQGMUUOGAPIUAY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CC2=CC3=CC=CC=C3OC2=O |
正規SMILES |
C1CCN(CC1)C(=O)CC2=CC3=CC=CC=C3OC2=O |
Key on ui other cas no. |
18144-53-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















